molecular formula C14H17NO3 B2594248 ethyl (3S,4aS,9aR)-2,3,4,4a,9,9a-hexahydroindeno[2,1-b][1,4]oxazine-3-carboxylate CAS No. 1688653-04-4

ethyl (3S,4aS,9aR)-2,3,4,4a,9,9a-hexahydroindeno[2,1-b][1,4]oxazine-3-carboxylate

Cat. No.: B2594248
CAS No.: 1688653-04-4
M. Wt: 247.294
InChI Key: PBURRVDBUPRGNA-XQQFMLRXSA-N
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Description

Ethyl (3S,4aS,9aR)-2,3,4,4a,9,9a-hexahydroindeno[2,1-b][1,4]oxazine-3-carboxylate is a complex organic compound belonging to the class of oxazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3S,4aS,9aR)-2,3,4,4a,9,9a-hexahydroindeno[2,1-b][1,4]oxazine-3-carboxylate typically involves multicomponent reactions and cyclization processes. One common method includes the reaction of ethyl acetoacetate with appropriate amines and aldehydes under acidic or basic conditions to form the oxazine ring . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. The choice of solvents, catalysts, and purification methods are crucial to achieving high-quality industrial-grade products .

Chemical Reactions Analysis

Types of Reactions

Ethyl (3S,4aS,9aR)-2,3,4,4a,9,9a-hexahydroindeno[2,1-b][1,4]oxazine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl (3S,4aS,9aR)-2,3,4,4a,9,9a-hexahydroindeno[2,1-b][1,4]oxazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazine derivatives and hexahydroindeno compounds, such as:

Uniqueness

Ethyl (3S,4aS,9aR)-2,3,4,4a,9,9a-hexahydroindeno[2,1-b][1,4]oxazine-3-carboxylate stands out due to its specific combination of the hexahydroindeno and oxazine structures, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl (3S,4aS,9aR)-2,3,4,4a,9,9a-hexahydroindeno[2,1-b][1,4]oxazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-2-17-14(16)11-8-18-12-7-9-5-3-4-6-10(9)13(12)15-11/h3-6,11-13,15H,2,7-8H2,1H3/t11-,12+,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBURRVDBUPRGNA-XQQFMLRXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1COC2CC3=CC=CC=C3C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CO[C@@H]2CC3=CC=CC=C3[C@@H]2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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